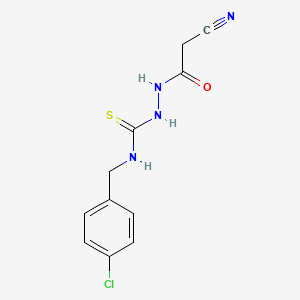
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
説明
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by targeting the enzyme histone deacetylase 4 (HDAC4). HDAC4 plays a crucial role in the regulation of gene expression and is overexpressed in many types of cancer cells. Inhibition of HDAC4 by N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
In neurodegenerative diseases, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to protect neurons from damage caused by oxidative stress. Oxidative stress is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide acts as an antioxidant by scavenging free radicals and preventing oxidative damage to neurons.
Inflammation is a complex biological response to injury or infection. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This makes N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide exerts its effects by targeting specific enzymes and proteins in cells. In cancer cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits HDAC4, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurons, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide acts as an antioxidant, scavenging free radicals and preventing oxidative damage. In inflammatory cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits cell growth and induces apoptosis. In neurons, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide protects against oxidative stress and promotes neuronal survival. In inflammatory cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide reduces inflammation and inhibits the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to be effective in inhibiting cancer cell growth, protecting neurons from oxidative stress, and reducing inflammation. However, there are also limitations to using N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in lab experiments. It may not be effective in all types of cancer cells, and its effects may vary depending on the concentration and duration of treatment.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide. One area of research is the development of more potent analogs of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide that can target HDAC4 more selectively. Another area of research is the investigation of the potential use of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in combination with other drugs for the treatment of cancer. In addition, further studies are needed to determine the optimal concentration and duration of treatment for N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in various cell types. Finally, more research is needed to explore the potential use of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in the treatment of other diseases such as neurodegenerative diseases and inflammation.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-cyanoacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-9-3-1-8(2-4-9)7-14-11(18)16-15-10(17)5-6-13/h1-4H,5,7H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKHEIAZAUVMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NNC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



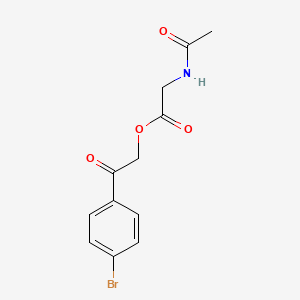
![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4646323.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)
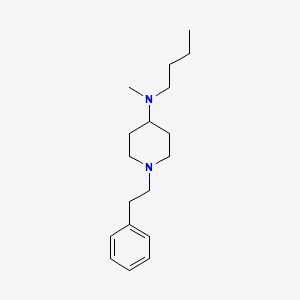
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4646350.png)
![N-benzyl-2-[4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy]acetamide](/img/structure/B4646356.png)
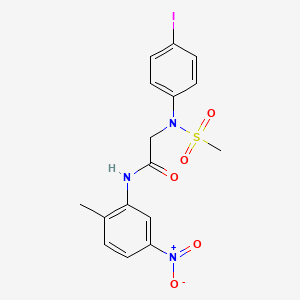
![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4646372.png)
![2,4-dichloro-6-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4646391.png)
![3-[(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4646397.png)
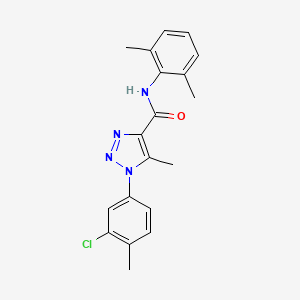
![methyl 4-({[(4-methylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4646411.png)